molecular formula C9H7BrN2O2 B3030756 Methyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate CAS No. 952182-30-8

Methyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate

Cat. No.: B3030756
CAS No.: 952182-30-8
M. Wt: 255.07
InChI Key: FSYGBFGZKCJGCW-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 952182-30-8) is a brominated pyrrolopyridine derivative with the molecular formula C₉H₇BrN₂O₂. This compound serves as a critical building block in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) for generating functionalized heterocycles . Its structural framework, combining a pyrrolopyridine core with a reactive bromine substituent and ester group, enables diverse derivatization for pharmaceutical and materials science applications.

This article compares this compound with structurally related analogs, focusing on synthesis, physicochemical properties, and applications.

Properties

IUPAC Name

methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)8-6(10)7-5(12-8)3-2-4-11-7/h2-4,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYGBFGZKCJGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(N1)C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662712
Record name Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952182-30-8
Record name Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952182-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate typically involves the bromination of a pyrrolo[3,2-B]pyridine derivative followed by esterification. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and selectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as potassium carbonate in a polar solvent.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a carboxylic acid derivative.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate has shown potential as a scaffold for the development of new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity.

Case Study: Anticancer Activity
Research has indicated that derivatives of pyrrolopyridines exhibit anticancer properties. For instance, compounds structurally related to this compound have been synthesized and tested for their ability to inhibit tumor growth in various cancer cell lines, demonstrating promising results in vitro and in vivo .

Neuropharmacology

The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological studies. Its derivatives have been investigated for their effects on cognitive function and memory enhancement.

Case Study: Cognitive Enhancers
A study explored the effects of pyrrolopyridine derivatives on cognitive function in animal models. Results showed that certain modifications to the methyl 3-bromo structure could lead to improved memory retention and learning capabilities .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules through various chemical reactions, including nucleophilic substitutions and cycloadditions.

Table: Synthesis Pathways

Reaction TypeDescriptionExample Compound
Nucleophilic SubstitutionReplacing bromine with nucleophilesMethyl 3-amino-1H-pyrrolo[3,2-B]pyridine-2-carboxylate
CycloadditionForming cyclic structuresPyrrolo[3,4-b]quinoline derivatives
Cross-couplingCreating carbon-carbon bondsBiaryl compounds

Mechanism of Action

The mechanism of action of Methyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate involves its interaction with specific molecular targets such as kinase enzymes. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs:

Compound Name CAS Number Molecular Formula Key Characteristics
Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate 952182-30-8 C₉H₇BrN₂O₂ Methyl ester; 3-bromo substitution; 95% purity; used in Suzuki couplings
Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate 889658-85-9 C₁₀H₉BrN₂O₂ Ethyl ester variant; similar reactivity; 95% purity
Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate 1234616-09-1 C₁₀H₉BrN₂O₂ 6-bromo substitution; altered electronic properties
Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate 1132610-85-5 C₁₁H₁₁BrN₂O₂ 5-methyl group enhances steric hindrance
6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine 1190319-51-7 C₈H₇BrN₂ Lacks ester group; simpler structure for nucleophilic substitutions
Key Structural Differences:
  • Ester Group : Methyl vs. ethyl esters influence solubility and reactivity. Methyl esters (e.g., 952182-30-8) are more electrophilic due to shorter alkyl chains, favoring faster cross-coupling reactions .
  • Bromine Position : 3-Bromo derivatives (e.g., 952182-30-8) are primed for functionalization at the pyrrole ring, whereas 6-bromo analogs (e.g., 1234616-09-1) target pyridine ring modifications .
  • Substituents : Additional groups like 5-methyl (1132610-85-5) alter steric and electronic profiles, impacting reaction pathways .
Reactivity in Cross-Couplings:
  • 3-Bromo-pyrrolopyridines undergo Suzuki couplings with boronic acids to generate aryl/heteroaryl derivatives .
  • Ethyl esters (e.g., 889658-85-9) may exhibit slower reaction kinetics compared to methyl esters due to reduced electrophilicity .

Physicochemical Properties

Property This compound Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Molecular Weight 255.07 g/mol 269.10 g/mol
Density 1.71 g/cm³ Not reported
Boiling Point 401.97°C Not reported
Solubility Likely low in water; soluble in DMF, DMSO Similar to methyl analog
  • Ethyl vs. Methyl Esters : Ethyl derivatives generally have higher molecular weights and slightly lower reactivity in polar solvents.

Biological Activity

Methyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate (CAS No. 952182-30-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and reviews.

  • Molecular Formula : C9H7BrN2O2
  • Molecular Weight : 255.07 g/mol
  • IUPAC Name : this compound
  • Physical Form : Pale-yellow to yellow-brown solid

Biological Activity Overview

Research indicates that derivatives of pyrrolo[3,2-B]pyridine structures exhibit a broad spectrum of biological activities, including:

  • Anticancer Activity : These compounds have shown promise in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.
  • Antimicrobial Properties : Some studies suggest activity against various bacterial strains, including potential effects on Mycobacterium tuberculosis.
  • Neuroprotective Effects : Certain derivatives have been evaluated for their ability to protect neuronal cells in models of neurodegenerative diseases.
  • FGFR Inhibition : Compounds related to methyl 3-bromo-1H-pyrrolo[3,2-B]pyridine have been identified as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. For instance, one study reported IC50 values for FGFR1–4 ranging from 7 to 712 nM, indicating strong inhibitory potential against these targets .
  • Apoptosis Induction : In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, suggesting a mechanism through which they may exert anticancer effects .
  • Antimycobacterial Activity : Research has shown that some pyrrolo derivatives exhibit significant antimicrobial activity, with minimum inhibitory concentrations (MIC) indicating effectiveness against Mycobacterium tuberculosis .

Case Study 1: Anticancer Activity

A study focused on a series of pyrrolo[3,2-B]pyridine derivatives highlighted the compound's ability to inhibit breast cancer cell proliferation and induce apoptosis. The lead compound exhibited low molecular weight and favorable pharmacokinetic properties, making it a promising candidate for further development .

Case Study 2: Antimycobacterial Activity

In another investigation, several pyrrolo derivatives were synthesized and tested for their antimycobacterial properties. The results indicated that esters demonstrated good activity with MIC values below 0.15 µM, while carboxylic acids showed moderate activity .

Comparative Table of Biological Activities

CompoundActivity TypeIC50/MIC ValuesReference
Methyl 3-bromo-1H-pyrrolo[3,2-B]pyridineFGFR Inhibition7 - 712 nM
Pyrrolo derivative AAnticancerNot specified
Pyrrolo derivative BAntimycobacterial<0.15 µM
Pyrrolo derivative CNeuroprotectiveNot specified

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate
Reactant of Route 2
Methyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate

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